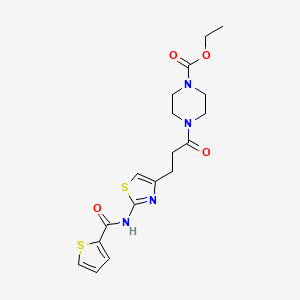

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest for medicinal chemists. They produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . For example, Prasad et al. synthesized newly ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives . The synthesized compounds were screened for their antibacterial activity by using the minimum inhibitory concentration (MIC) method .Molecular Structure Analysis

The molecular structure of thiophene derivatives is complex and varies based on the specific derivative. Thiophene itself is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific derivative and reaction conditions. In general, these compounds can undergo a variety of chemical reactions due to the presence of the reactive thiophene ring .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various nuclei such as 1,3-oxazol(idin)e and 1,3-thiazole, have been synthesized via microwave-assisted methods. These compounds, including derivatives of penicillanic and cephalosporanic acids, were screened for antimicrobial, antilipase, and antiurease activities, showcasing moderate to good antimicrobial activity against tested microorganisms. Some also displayed antiurease and antilipase activities, indicating their potential in medicinal chemistry research for developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Design and Synthesis for Mycobacterium tuberculosis Inhibition

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized, evaluated for in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase supercoiling assay. Among them, one compound exhibited significant activity across all tests, suggesting its promise as a potential compound against tuberculosis (Jeankumar et al., 2013).

Synthesis and Antimicrobial Evaluation

Ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate derivatives have been synthesized and evaluated for antimicrobial activity. These studies underline the significance of the compound in developing new pharmaceutical agents with potential antibacterial and antifungal properties (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Antitumor Activity

New ethyl 2‐substituted‐aminothiazole‐4‐carboxylate analogs have been synthesized and tested for in vitro antitumor activity against 60 human tumor cell lines by the National Cancer Institute (NCI), displaying potential anticancer activity. This showcases the potential of such compounds in cancer research and therapy (El-Subbagh, Abadi, & Lehmann, 1999).

Safety and Hazards

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Mechanism of Action

Target of Action

Thiazole derivatives, such as “Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate”, have been found in many potent biologically active compounds . These compounds often target enzymes or receptors in the body, disrupting their normal function.

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives can have a wide range of effects, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of “Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate” could potentially be influenced by a variety of environmental factors. These could include temperature, pH, the presence of other compounds, and more .

properties

IUPAC Name |

ethyl 4-[3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S2/c1-2-26-18(25)22-9-7-21(8-10-22)15(23)6-5-13-12-28-17(19-13)20-16(24)14-4-3-11-27-14/h3-4,11-12H,2,5-10H2,1H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNWIUYMTVKEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5R)-3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2683900.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2683902.png)

![3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2683913.png)

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2683919.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2683921.png)